molecular formula C9H9BrF2 B11765649 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene

Cat. No.: B11765649
M. Wt: 235.07 g/mol
InChI Key: NNXRNUWBNAGPQY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1,1-difluoroethyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and 2-bromo-1,1-difluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving the interaction of organic molecules with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, leading to a specific biological response.

Comparison with Similar Compounds

1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:

    1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene: This compound has a methoxy group instead of a methyl group, leading to different chemical properties and applications.

    1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene:

    1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene: The nitro group imparts different electronic properties, affecting the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-7-2-4-8(5-3-7)9(11,12)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXRNUWBNAGPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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